molecular formula C10H14N2O4S B13390800 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13390800
M. Wt: 258.30 g/mol
InChI Key: PISWNSOQFZRVJK-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxymethyl group and a sulfanylidenepyrimidinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a hydroxymethyl oxolan compound under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form thiol derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating their activity. The hydroxymethyl and sulfanylidenepyrimidinone groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluridine: An antiviral compound with a similar pyrimidine structure.

    Idoxuridine: Another pyrimidine analog used in antiviral therapies.

    Uridine: A naturally occurring nucleoside with a similar oxolan ring structure.

Uniqueness

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Molecular Formula

  • Molecular Formula : C10H13N3O5S
  • Molecular Weight : 273.29 g/mol

Structure

The compound features a pyrimidine core with hydroxymethyl and sulfanyl groups, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one have shown efficacy against various bacterial strains and fungi. A study demonstrated that modifications in the sulfanyl group can enhance the antimicrobial potency of pyrimidine derivatives, suggesting a promising avenue for further exploration in antibiotic development .

Antiviral Properties

Pyrimidine derivatives have also been studied for their antiviral activities. Specific analogs have shown effectiveness against viral infections, particularly in inhibiting viral replication. The presence of hydroxymethyl groups is believed to play a crucial role in enhancing the interaction with viral enzymes, thus inhibiting their activity .

Anticancer Potential

Recent studies have explored the anticancer potential of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound was found to trigger cell cycle arrest in cancer cell lines, leading to reduced proliferation rates .

Case Studies

  • Case Study 1 : A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
  • Case Study 2 : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. The compound's mechanism of action appears to involve the disruption of cellular metabolic pathways essential for cancer cell survival.

Structure-Activity Relationship (SAR)

A detailed SAR analysis suggests that modifications at the hydroxymethyl and sulfanyl positions significantly influence biological activity. For instance:

  • Hydroxymethyl Substitution : Enhances solubility and bioavailability.
  • Sulfanyl Group Variations : Alter the electronic properties, affecting interaction with biological targets.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes with careful control of reaction parameters. For example:

  • Nucleoside analog synthesis : Use protected sugar moieties (e.g., oxolane derivatives) coupled with pyrimidinone precursors via glycosylation reactions. Reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) are critical for yield optimization .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Spectroscopic characterization :
    • 1H/13C NMR : Confirm regiochemistry of the oxolane ring and pyrimidinone substituents. For example, pyrimidinone C=O signals appear near 165 ppm in 13C NMR .
    • FT-IR : Detect key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, thione C=S at ~1200 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS ensures accurate molecular weight confirmation (e.g., [M+H]+ calculated for C11H14N2O4S: 294.07) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and remove contaminated clothing .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?

  • Software tools : Use AutoDock Vina for ligand-protein docking, optimizing parameters like exhaustiveness (≥8) and grid box size (20 ų) centered on the active site .
  • Scoring function validation : Compare binding affinities (ΔG) with known inhibitors using UCSF Chimera for visualization of hydrogen bonds and hydrophobic interactions .
  • Example application : Dock the compound into thymidylate synthase (PDB: 1HVY) to assess potential antimetabolite activity .

Q. What experimental strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering in the oxolane moiety) cause signal broadening .
  • DEPT-135 and 2D-COSY : Assign ambiguous proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve conformational ambiguities; compare with structurally analogous compounds (e.g., uridine derivatives) .

Q. How can computational modeling predict the compound’s metabolic stability?

  • ADMET prediction : Use SwissADME to calculate logP (hydrophobicity), topological polar surface area (TPSA > 80 Ų indicates poor membrane permeability), and CYP450 inhibition profiles .
  • Density Functional Theory (DFT) : Model oxidation pathways (e.g., sulfanylidene → sulfoxide) using B3LYP/6-31G* basis sets to identify reactive sites .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Thione-thiol tautomerism : The sulfanylidene group (C=S) acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates .

Q. Contradiction Analysis

Conflicting reports on biological activity :

  • Hypothesis : Discrepancies in cytotoxicity assays (e.g., IC50 variability) may arise from impurity profiles (e.g., residual solvents in synthesis).
  • Resolution :
    • Repeat assays with HPLC-purified batches (purity >98%) .
    • Use LC-MS to quantify trace contaminants (e.g., dimethylformamide) .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWNSOQFZRVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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